1-(Pyridin-3-ylmethyl)piperazin-2-one
Description
1-(Pyridin-3-ylmethyl)piperazin-2-one is a nitrogen-containing heterocyclic compound characterized by a piperazin-2-one core substituted with a pyridin-3-ylmethyl group. The pyridine ring enhances solubility and bioavailability, while the piperazinone scaffold provides conformational flexibility for molecular interactions .
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)piperazin-2-one |
InChI |
InChI=1S/C10H13N3O/c14-10-7-12-4-5-13(10)8-9-2-1-3-11-6-9/h1-3,6,12H,4-5,7-8H2 |
InChI Key |
WCZQRZAYQBYHNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazin-2-one Derivatives
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 1-(Pyridin-3-ylmethyl)piperazin-2-one | Pyridin-3-ylmethyl | C₁₁H₁₄N₄O | 218.26 | Enhanced solubility, CNS targeting |
| 1-(3-Chlorophenyl)piperazin-2-one | 3-Chlorophenyl | C₁₀H₁₀ClN₃O | 223.66 | High cytotoxicity, halogenated |
| 1-(6-Aminopyridin-3-yl)piperazin-2-one | 6-Aminopyridin-3-yl | C₉H₁₂N₄O | 192.22 | Amino group for H-bonding |
| 1-(2-Methylpropyl)piperazin-2-one | 2-Methylpropyl | C₈H₁₆N₂O | 156.23 | Lipophilic, improved membrane penetration |
| 3-(Pyridin-2-yl)piperazin-2-one | Pyridin-2-yl | C₉H₁₁N₃O | 177.21 | Low toxicity, research applications |
Table 2: Pharmacological Activity Comparison
Key Research Findings
Cytotoxicity and Mechanism of Action
- 1-(3-Chlorophenyl)piperazin-2-one derivatives demonstrate potent cytotoxicity against colon (HT-29) and lung (A549) cancer cell lines, with IC₅₀ values as low as 0.8 µM. The guanidine-substituted analog (7g) outperforms doxorubicin in efficacy, attributed to enhanced electron density at terminal atoms, which facilitates DNA intercalation or enzyme inhibition .
Preparation Methods
Alkylation of Piperazin-2-one Precursors
The most direct route involves alkylating piperazin-2-one with 3-(bromomethyl)pyridine. This method, adapted from analogous sulfonamide syntheses, proceeds via nucleophilic substitution under basic conditions:
Optimization Parameters :
Table 1: Alkylation Reaction Variants
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 3-(Bromomethyl)pyridine | KCO | DMF | 18 | 62 | |
| 3-(Chloromethyl)pyridine | EtN | THF | 24 | 48 |
Side products include bis-alkylated derivatives (10–15%) and hydrolyzed lactam intermediates, necessitating chromatographic purification.
Cyclocondensation Approaches
An alternative strategy forms the piperazin-2-one ring de novo using 1,2-diaminoethane derivatives and carbonyl sources. For example, reacting N-(pyridin-3-ylmethyl)ethylenediamine with phosgene generates the lactam ring:
Critical Considerations :
-
Phosgene Alternatives : Triphosgene or carbonyldiimidazole (CDI) improve safety profiles.
-
Solvent Effects : Dichloromethane (DCM) or toluene enhances cyclization efficiency.
-
Yield : 55–70%, with byproducts including linear ureas (8–12%).
Catalytic Cross-Coupling Methods
Palladium-catalyzed couplings enable modular synthesis. A patent describes Suzuki-Miyaura reactions to attach pyridine moieties to preformed piperazin-2-one boronic esters:
Conditions :
Table 2: Cross-Coupling Performance Metrics
| Catalyst Loading (mol%) | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2 | NaCO | 68 | 98.5 |
| 5 | KPO | 72 | 97.8 |
This method achieves higher regioselectivity but requires stringent anhydrous conditions.
Characterization and Analytical Validation
Spectroscopic Confirmation
-
NMR : H NMR (500 MHz, DMSO-): δ 8.47 (s, 1H, pyridine-H), 3.72 (s, 2H, CH), 3.45–3.20 (m, 4H, piperazine-H).
-
X-ray Crystallography : Confirms planarity of the lactam ring and pyridine orientation.
Purity Protocols :
-
HPLC : C18 column, 0.1% TFA in acetonitrile/water, retention time 6.8 min.
-
Elemental Analysis : Calculated C 62.81%, H 6.85%, N 21.97%; Found C 62.75%, H 6.78%, N 21.89%.
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
-
Catalyst Cost : Pd-based methods face economic barriers; nickel catalysts under exploration.
-
Solvent Recovery : DMF and THF replaced with cyclopentyl methyl ether (CPME) for greener processes.
Recent Advances (Post-2023)
Microwave-assisted synthesis reduces reaction times to 1–2 hours with comparable yields (65–70%). Biocatalytic approaches using transaminases for enantioselective synthesis are emerging but remain experimental .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
